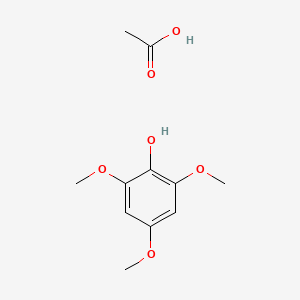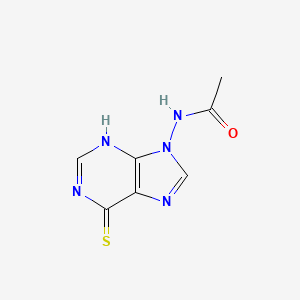
2-(tert-Butylamino)benzoyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butylamino)benzoyl azide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. The compound features a benzoyl group attached to an azide functional group, with a tert-butylamino substituent on the benzene ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)benzoyl azide typically involves the reaction of 2-(tert-Butylamino)benzoic acid with a suitable azide source, such as sodium azide (NaN₃). The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under controlled temperature conditions to ensure the stability of the azide group .
Industrial Production Methods
Industrial production methods for azides, including this compound, often involve large-scale batch reactions. These methods prioritize safety due to the potentially explosive nature of azides. The use of automated systems and stringent monitoring of reaction parameters are common practices to mitigate risks.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butylamino)benzoyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: Azides are known to undergo [3+2] cycloaddition reactions with alkynes to form triazoles, a reaction commonly referred to as the Huisgen cycloaddition.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂).
Cycloaddition: Alkynes in the presence of a copper catalyst for the Huisgen cycloaddition.
Major Products Formed
Primary Amines: Formed from the reduction of the azide group.
Triazoles: Formed from the cycloaddition reaction with alkynes.
Applications De Recherche Scientifique
2-(tert-Butylamino)benzoyl azide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(tert-Butylamino)benzoyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of intermediates such as nitrenes, which can further react to form amines or triazoles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Azide: Similar structure but lacks the tert-butylamino group.
Phenyl Azide: Contains an azide group attached to a phenyl ring without additional substituents.
2-Aminobenzoyl Azide: Similar structure but with an amino group instead of a tert-butylamino group.
Uniqueness
2-(tert-Butylamino)benzoyl azide is unique due to the presence of the tert-butylamino group, which can influence its reactivity and stability. This substituent can provide steric hindrance and electronic effects that differentiate it from other azides, making it useful in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
31562-05-7 |
|---|---|
Formule moléculaire |
C11H14N4O |
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
2-(tert-butylamino)benzoyl azide |
InChI |
InChI=1S/C11H14N4O/c1-11(2,3)13-9-7-5-4-6-8(9)10(16)14-15-12/h4-7,13H,1-3H3 |
Clé InChI |
GLVJPNBQUZDUEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=CC=CC=C1C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)

![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)

![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)

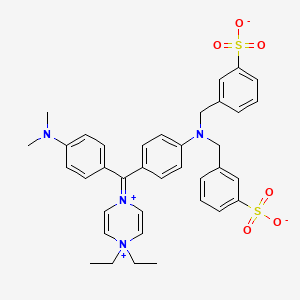
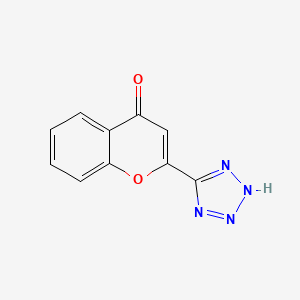
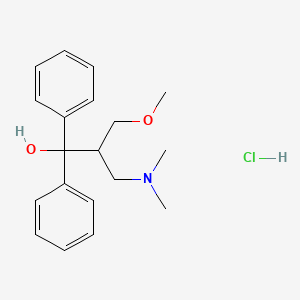
![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)
